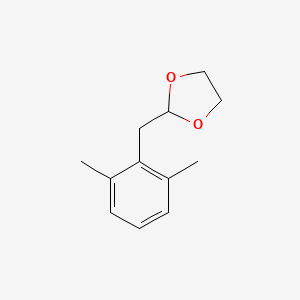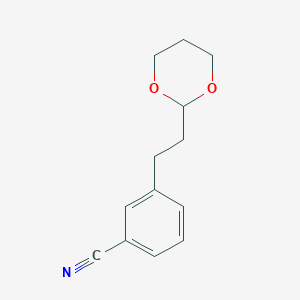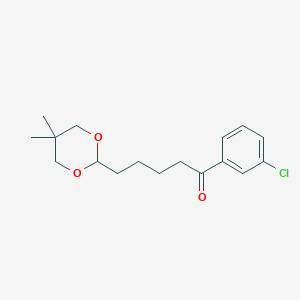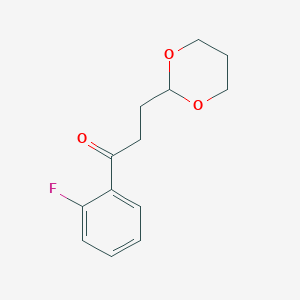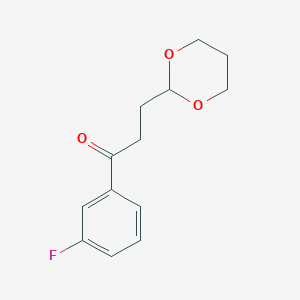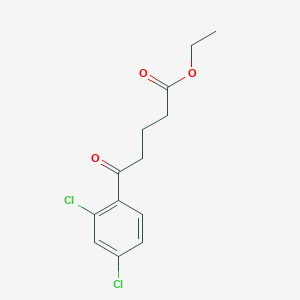
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also studied.科学研究应用
Degradation Studies in Wastewater Treatment
Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-Dichlorophenoxyacetic acid, a related compound to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, using advanced oxidation processes for wastewater treatment. This study offers insights into the degradation pathways and potential environmental impacts of similar compounds (Yunfu. Sun & J. Pignatello, 1993).
Anticancer Evaluation
Kattimani et al. (2013) explored the in vitro anticancer action of novel derivatives similar to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate against various human tumor cell lines, indicating potential applications in cancer research (P. Kattimani et al., 2013).
Synthesis of Aryl Derivatives
Lee et al. (1998) described the synthesis of aryl derivatives including 2,4-dichlorophenyl ketones, demonstrating the chemical versatility and potential for developing new compounds with varied applications (J. J. Lee et al., 1998).
Development of Regioselective Compounds
Research by Machado et al. (2011) on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, through a regioselective process, highlights the chemical engineering aspects and potential industrial applications of compounds structurally related to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate (P. Machado et al., 2011).
Structural Analysis for Chemical Design
Bachechi et al. (1995) conducted a structural analysis of a derivative of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, providing a foundation for understanding the molecular structure and designing new compounds with specific properties (F. Bachechi et al., 1995).
Peroxide Formation and Ringclosure Studies
Cubbon and Hewlett (1968) investigated the formation of organic peroxides from reactions involving similar esters, providing insights into the reactivity and potential applications of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate in organic synthesis (R. Cubbon & C. Hewlett, 1968).
安全和危害
This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining the compound’s LD50, its potential for causing cancer (carcinogenicity), and its effects on reproduction (reproductive toxicity). The compound’s physical hazards, such as flammability and reactivity, are also studied.
未来方向
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!
属性
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMRSCENRBGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645746 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898777-97-4 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

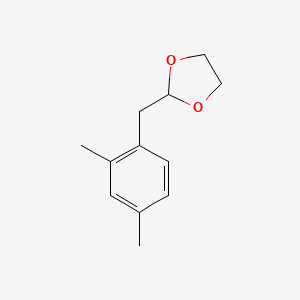
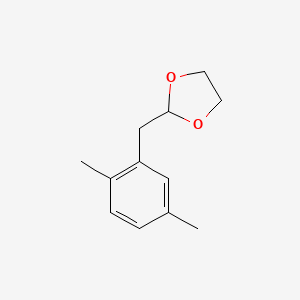
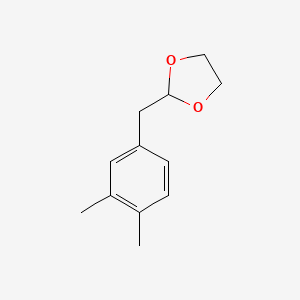
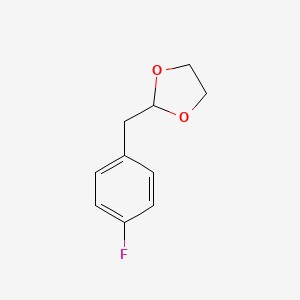
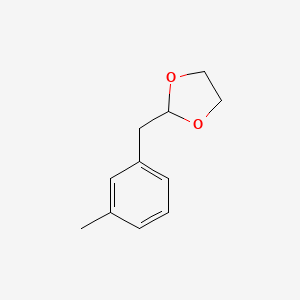
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)
